molecular formula C11H13BrO B1343258 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one CAS No. 2416-02-6

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1343258
CAS No.: 2416-02-6
M. Wt: 241.12 g/mol
InChI Key: GPTFTXOKQHQUTL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one, commonly referred to as 3-Bromo-1-propanone, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid with a strong smell and a boiling point of 126°C. 3-Bromo-1-propanone is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of heterocyclic compounds, such as benzodiazepines and barbiturates.

Scientific Research Applications

Synthesis and Material Science

  • Synthesis of Hetero-Anthracenes : The compound has been utilized as a precursor in the synthesis of hetero-anthracenes, showcasing its importance in the construction of complex organic frameworks. This application is fundamental to the development of new organic materials with potential electronic and photonic properties Bickelhaupt et al., 1976.

  • Development of π-Conjugated Polymers : Research has demonstrated the use of derivatives of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one in the synthesis of new, soluble π-conjugated polymers containing a fumaronitrile unit in the main chain. These polymers exhibit photoluminescence and electrochemical activity, indicating their potential in the fields of optoelectronics and sensor technology Fang et al., 2004.

Chemical Methodology

  • Innovative Synthetic Routes : The compound has played a role in innovative synthetic routes, such as the formation of N-alkylaminoacetophenones via a benzyne intermediate, expanding the toolkit available for organic synthesis. This approach offers moderate yields and showcases the versatility of bromophenyl compounds in facilitating complex chemical transformations Albright & Lieberman, 1994.

  • Construction of Fluorescent Sensors : Another significant application is the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors for carbohydrates. This method highlights the compound's utility in developing sensitive and selective detection systems for biological and environmental monitoring Zheng et al., 2006.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFTXOKQHQUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633499
Record name 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-02-6
Record name 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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